2-amino-7-methyl-4-(2-naphthyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Description
Scientific Research Applications
Organocatalytic Synthesis
The compound is utilized in the field of organocatalysis. Ramireddy et al. (2017) demonstrated its use in the synthesis of optically active 2-amino-5-oxo-tetrahydro-4H-chromene-3-carbonitriles using cinchona alkaloid-derived bifunctional catalysts, highlighting its relevance in producing compounds with significant enantiomeric excess (Ramireddy et al., 2017).
X-ray Crystallography Studies
Sharma et al. (2015) conducted X-ray diffraction studies on structurally similar compounds, suggesting the potential of this compound in crystallographic research and understanding molecular structures (Sharma et al., 2015).
Synthesis of Novel Compounds
The compound is instrumental in synthesizing novel chemical entities. For instance, Ding and Zhao (2010) synthesized 2-amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles, underscoring the compound's utility in creating new chemical structures (Ding & Zhao, 2010).
Pharmaceutical Research
Ramesh et al. (2016) described a method for synthesizing pharmaceutically diverse 2-amino-5-oxo-tetrahydro-4H-chromene-3-carbonitriles, indicating its significance in pharmaceutical chemistry (Ramesh et al., 2016).
Green Chemistry Applications
El-Maghraby (2014) explored the use of this compound in green chemistry, emphasizing its role in environmentally friendly synthesis methods (El-Maghraby, 2014).
Anti-HIV Activity
Al-Masoudi et al. (2013) investigated the anti-HIV activity of derivatives synthesized from this compound, highlighting its potential in antiviral drug development (Al-Masoudi et al., 2013).
Ultrasound-assisted Synthesis
Chavan et al. (2021) utilized ultrasound-assisted synthesis for derivatives of this compound, demonstrating its role in innovative synthetic techniques (Chavan et al., 2021).
Heterocyclic Synthesis
Fadda and Youssif (2011) explored its use in the synthesis of chromens, a class of heterocyclic compounds, indicating its utility in heterocyclic chemistry (Fadda & Youssif, 2011).
Properties
IUPAC Name |
2-amino-7-methyl-4-naphthalen-2-yl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-12-8-17(24)20-18(9-12)25-21(23)16(11-22)19(20)15-7-6-13-4-2-3-5-14(13)10-15/h2-7,10,12,19H,8-9,23H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPHEUAANZONJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(C(=C(O2)N)C#N)C3=CC4=CC=CC=C4C=C3)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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